molecular formula C16H21N5O2S B11036074 2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11036074
M. Wt: 347.4 g/mol
InChI Key: KTECDRSDMFGCII-UHFFFAOYSA-N
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Description

2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that features a unique combination of piperidine and thiazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors

    Formation of Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of Piperidine Moieties: The piperidine groups are introduced through nucleophilic substitution reactions, where piperidine derivatives react with the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperidine moieties can be modified or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing piperidine moieties, such as piperidinones and spiropiperidines.

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores, such as pyrazolopyrimidines and imidazopyrimidines.

Uniqueness

2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific combination of piperidine and thiazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C16H21N5O2S/c22-14-12-13(17-10-18-14)19-16(24-12)21-8-4-11(5-9-21)15(23)20-6-2-1-3-7-20/h10-11H,1-9H2,(H,17,18,22)

InChI Key

KTECDRSDMFGCII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)NC=N4

Origin of Product

United States

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